molecular formula C20H11Cl2F2N5O2 B13093680 N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine

Cat. No.: B13093680
M. Wt: 462.2 g/mol
InChI Key: ATSAJTOUVQLICI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluoroaniline and 6-nitroquinazoline. The synthetic route may involve:

    Nitration: Introduction of the nitro group into the quinazoline ring.

    Substitution: Chlorination and fluorination of the phenyl rings.

    Coupling Reactions: Formation of the diamine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the phenyl rings .

Scientific Research Applications

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine include other quinazoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorinated and fluorinated phenyl rings, along with the nitro and diamine groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H11Cl2F2N5O2

Molecular Weight

462.2 g/mol

IUPAC Name

4-N,7-N-bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine

InChI

InChI=1S/C20H11Cl2F2N5O2/c21-13-5-10(1-3-15(13)23)27-18-8-17-12(7-19(18)29(30)31)20(26-9-25-17)28-11-2-4-16(24)14(22)6-11/h1-9,27H,(H,25,26,28)

InChI Key

ATSAJTOUVQLICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-])Cl)F

Origin of Product

United States

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